N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structural features, which include a chloro-methylphenyl group, a dimethyl-phenylpyrazolopyrimidine moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors, such as 2,5-dimethyl-3-phenylpyrazole and suitable pyrimidine derivatives, under acidic or basic conditions.
Introduction of the sulfanyl group: The pyrazolopyrimidine core is then reacted with a thiol reagent, such as thiourea or a thiol derivative, to introduce the sulfanyl group.
Acylation reaction: The resulting intermediate is subjected to acylation with chloroacetyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various physiological effects.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting their replication, transcription, or translation processes.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Properties
Molecular Formula |
C23H21ClN4OS |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H21ClN4OS/c1-14-9-10-18(12-19(14)24)26-20(29)13-30-21-11-15(2)25-23-22(16(3)27-28(21)23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,29) |
InChI Key |
OGNSZEZLOSCXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)Cl |
Origin of Product |
United States |
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